Cas no 1805053-60-4 (2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid)

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid
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- インチ: 1S/C8H5F3INO2/c9-4-2-13-7(8(10)11)6(12)3(4)1-5(14)15/h2,8H,1H2,(H,14,15)
- InChIKey: VWILUZWTSYOQBT-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC=C(C=1CC(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 50.2
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035876-250mg |
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |
1805053-60-4 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029035876-500mg |
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |
1805053-60-4 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029035876-1g |
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |
1805053-60-4 | 95% | 1g |
$2,952.90 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acidに関する追加情報
Recent Advances in the Study of 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid (CAS: 1805053-60-4)
2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid (CAS: 1805053-60-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and applications in drug discovery, particularly in the development of novel enzyme inhibitors and anticancer agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its chemical characteristics, biological activities, and future research directions.
The synthesis of 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid involves a multi-step process that includes halogenation, fluorination, and carboxylation reactions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have also explored its reactivity and stability under various conditions, which are critical for its potential use in pharmaceutical formulations. The presence of difluoromethyl and iodo substituents on the pyridine ring enhances its electrophilic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules.
In terms of biological activity, 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid has shown promising results as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, studies have demonstrated its ability to modulate the activity of cyclooxygenase-2 (COX-2) and other enzymes that play a role in tumor progression. Additionally, its fluorinated structure contributes to improved metabolic stability and bioavailability, which are essential for drug development. Recent in vitro and in vivo studies have highlighted its efficacy in reducing tumor growth and inflammation, suggesting its potential as a lead compound for further optimization.
Despite these promising findings, challenges remain in the development of 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid as a therapeutic agent. Issues such as selectivity, toxicity, and pharmacokinetic properties need to be addressed through further research. Current efforts are focused on structural modifications to enhance its specificity and reduce off-target effects. Collaborative studies between chemists and biologists are essential to unlock the full potential of this compound in treating various diseases.
In conclusion, 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid represents a promising candidate in the field of medicinal chemistry, with potential applications in cancer therapy and inflammation management. Continued research into its synthesis, mechanism of action, and therapeutic efficacy will be crucial for its future development. This brief underscores the importance of interdisciplinary collaboration and innovative approaches to overcome existing challenges and harness the full potential of this compound.
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